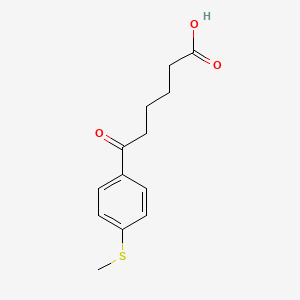

6-Oxo-6-(4-thiomethylphenyl)hexanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-(4-methylsulfanylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOKGPLSJAUZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645314 | |

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-97-4 | |

| Record name | 6-[4-(Methylsulfanyl)phenyl]-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid

Strategic Retrosynthetic Analysis and Novel Synthetic Routes

A retrosynthetic analysis of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid reveals several potential disconnection points, paving the way for various synthetic strategies. The key structural features to consider are the aryl ketone, the hexanoic acid chain, and the thiomethyl group on the phenyl ring.

A primary disconnection can be made at the C-C bond between the carbonyl group and the phenyl ring, suggesting a Friedel-Crafts acylation or a related coupling reaction. Another key disconnection is the C-S bond of the thiomethyl group, which can be formed through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The carboxylic acid functionality can be introduced at various stages, either by starting with a precursor already containing the acid or by its formation from a suitable functional group.

Exploration of Organometallic Coupling Reactions in Ketone Formation

Modern synthetic chemistry heavily relies on organometallic coupling reactions for the formation of carbon-carbon bonds. tcichemicals.com In the context of synthesizing this compound, these reactions offer a powerful alternative to traditional methods like Friedel-Crafts acylation, especially for substrates with sensitive functional groups.

One plausible approach involves the coupling of an organometallic reagent derived from 4-bromothioanisole with a suitable acylating agent. For instance, a Negishi coupling using an organozinc reagent or a Suzuki coupling with a boronic acid derivative could be employed. These reactions are often catalyzed by palladium or nickel complexes and are known for their high efficiency and functional group tolerance. acs.orgnih.gov

Another strategy is the carbonylative coupling, where carbon monoxide is inserted between an aryl halide and an organometallic reagent. This approach allows for the direct formation of the ketone functionality. The use of late transition metal catalysts is crucial for these transformations. tcichemicals.com

| Coupling Reaction | Catalyst | Organometallic Reagent | Acylating Agent |

| Suzuki Coupling | Pd(PPh₃)₄ | 4-(Thiomethyl)phenylboronic acid | 6-Chloro-6-oxohexanoic acid derivative |

| Negishi Coupling | PdCl₂(dppf) | (4-(Thiomethyl)phenyl)zinc chloride | Adipic acid chloride |

| Stille Coupling | Pd(PPh₃)₄ | 6-Oxo-6-(tributylstannyl)hexanoic acid | 4-Iodothioanisole |

| Carbonylative Coupling | PdCl₂(dppf) | 4-Iodothioanisole | Organoaluminum or organozinc reagent + CO |

Innovative Approaches to Carboxylic Acid Functionalization

The introduction and manipulation of the carboxylic acid group are central to the synthesis of this compound. While traditional methods like the oxidation of primary alcohols or aldehydes are viable, more innovative approaches can offer greater efficiency and milder reaction conditions.

One advanced method is the direct carboxylation of an appropriate precursor using carbon dioxide as a C1 source. This can be achieved through the use of organometallic reagents, such as Grignard or organolithium reagents, which react with CO₂ to form the corresponding carboxylate.

Furthermore, the carboxylic acid moiety can be introduced via the hydrolysis of a nitrile or an ester group. These functional groups can be incorporated into the molecule at an early stage of the synthesis and then converted to the carboxylic acid in the final steps. This strategy is often employed to protect the acidic functionality during reactions that are incompatible with free carboxylic acids.

Recent advancements in catalytic oxidation reactions also provide efficient routes to carboxylic acids. mdpi.com For instance, the oxidation of a terminal alkene or an aldehyde can be achieved using environmentally benign oxidants in the presence of a suitable catalyst.

Considerations for Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is achiral, the synthesis of its analogues or derivatives with stereocenters would require stereoselective methods. For example, the reduction of the ketone to a secondary alcohol would generate a chiral center. Enantioselective reduction can be achieved using chiral reducing agents, such as those based on boranes complexed with chiral ligands (e.g., CBS catalysts), or through catalytic hydrogenation with a chiral catalyst.

Furthermore, if the aliphatic chain were to be substituted, creating a chiral center, asymmetric alkylation reactions could be employed. mdpi.com The use of chiral auxiliaries or chiral catalysts in these reactions can control the stereochemical outcome. The development of organocatalytic and biocatalytic methods has significantly expanded the toolbox for asymmetric synthesis. nih.govrsc.orgnih.gov

Catalytic Systems in the Preparation of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and sustainability. The preparation of this compound can benefit significantly from the application of various catalytic systems.

Transition Metal Catalysis in C-C and C-S Bond Formation

Transition metals, particularly palladium, nickel, and copper, are extensively used to catalyze the formation of carbon-carbon (C-C) and carbon-sulfur (C-S) bonds. nih.govuni.luresearchgate.net As discussed in the context of organometallic coupling reactions, palladium and nickel catalysts are highly effective for the formation of the aryl ketone moiety. acs.orgnih.gov

The formation of the thiomethyl group on the aromatic ring can also be achieved using transition metal catalysis. While traditional nucleophilic aromatic substitution can be used, copper-catalyzed C-S coupling reactions (Ullmann condensation) provide a milder and more general alternative. uu.nl These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. Palladium-catalyzed C-S bond formation has also emerged as a powerful tool. nih.govuni.luresearchgate.net

| Bond Formation | Catalytic System | Reactants |

| C-C (Aryl Ketone) | Palladium or Nickel Catalyst | Aryl halide/triflate + Organometallic reagent |

| C-S (Thiomethyl) | Copper(I) Catalyst | Aryl iodide + Methanethiol |

| C-S (Thiomethyl) | Palladium Catalyst | Aryl bromide + Methanethiol |

Organocatalysis and Biocatalysis for Enhanced Selectivity and Efficiency

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering unique selectivity and operating under mild, environmentally friendly conditions. rsc.orgnih.govbeilstein-journals.org

While the direct synthesis of this compound may not immediately lend itself to common organocatalytic transformations, the synthesis of chiral derivatives could greatly benefit from this approach. For instance, asymmetric aldol or Michael reactions catalyzed by chiral amines or phosphoric acids could be used to construct the carbon skeleton with high stereocontrol. Organocatalysis is particularly effective in the synthesis of chiral β-amino ketones. beilstein-journals.orgnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. nih.gov For the synthesis of keto acids, various enzymes could be employed. For example, a ketoreductase could be used for the enantioselective reduction of the ketone to a chiral alcohol. researchgate.net Lipases could be used for the selective hydrolysis of an ester precursor to the carboxylic acid. Furthermore, engineered enzymes have shown potential in asymmetric alkylation reactions of α-keto acids. nih.gov The use of transketolase enzymes is another biocatalytic approach for the synthesis of ketodiols. ucl.ac.uk

| Catalytic Approach | Potential Application in Synthesis | Advantages |

| Organocatalysis | Asymmetric synthesis of chiral analogues | Metal-free, mild conditions, high enantioselectivity |

| Biocatalysis | Enantioselective reduction of the ketone, selective hydrolysis of ester precursors, asymmetric alkylation | High selectivity, mild conditions, environmentally friendly |

Optimization of Reaction Conditions and Yields for Academic Scale-Up

The transition from a bench-scale discovery synthesis to a larger, academic scale-up of this compound necessitates a thorough optimization of reaction conditions to ensure efficiency, reproducibility, and higher yields. The primary synthetic route to this molecule is anticipated to be a Friedel-Crafts acylation of thioanisole with a suitable six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst. Key parameters for optimization include the choice of solvent, catalyst loading, temperature, and reaction time.

Investigation of Solvent Effects and Reaction Kinetics

The choice of solvent in a Friedel-Crafts acylation is critical as it can significantly influence the reaction rate, yield, and in some cases, the regioselectivity of the acylation. stackexchange.com Solvents can affect the solubility of reactants and intermediates, the activity of the catalyst, and the stability of the acylium ion intermediate.

A systematic investigation into solvent effects for the synthesis of this compound would involve screening a range of solvents with varying polarities. Non-polar solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices for Friedel-Crafts reactions as they are good at solvating the reactants and the Lewis acid-acyl complex. stackexchange.com However, more polar solvents like nitrobenzene or nitromethane can sometimes lead to different outcomes, potentially by better stabilizing charged intermediates. stackexchange.com In some cases, the product-catalyst complex may precipitate out of non-polar solvents, which can either halt the reaction or, in some cases, prevent further reactions. stackexchange.com

Reaction kinetics are typically studied by monitoring the consumption of reactants and the formation of the product over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Such studies would reveal the influence of temperature and reactant concentrations on the reaction rate. For the acylation of thioanisole, the reaction is expected to follow second-order kinetics, being first order with respect to both the thioanisole and the acylating agent-Lewis acid complex.

A hypothetical study on the effect of different solvents on the acylation of thioanisole with adipic anhydride in the presence of aluminum chloride might yield the following results:

| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Carbon Disulfide | 2.6 | 8 | 65 | Low solubility of catalyst-product complex. |

| Dichloromethane (DCM) | 9.1 | 6 | 85 | Good balance of solubility and reactivity. |

| 1,2-Dichloroethane (DCE) | 10.4 | 5 | 90 | Higher boiling point allows for increased reaction temperature. |

| Nitrobenzene | 34.8 | 12 | 75 | Complex formation with catalyst can slow down the reaction. |

These hypothetical data suggest that for this particular synthesis, 1,2-dichloroethane could be the optimal solvent, providing a high yield in a relatively short reaction time.

Process Intensification Strategies for Research Applications

Process intensification aims to develop smaller, more efficient, and often safer and more sustainable chemical processes. utwente.nlrsc.org For academic scale-up, where resources and space can be limited, these strategies are particularly valuable. Key process intensification techniques applicable to the synthesis of this compound include continuous flow chemistry, microwave-assisted synthesis, and the use of solid-supported catalysts.

Continuous Flow Chemistry: Performing the Friedel-Crafts acylation in a continuous flow reactor offers several advantages over traditional batch processing. acs.org These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. acs.orgfrontiersin.org The improved heat transfer is particularly important for exothermic reactions like Friedel-Crafts acylation, preventing the formation of hotspots and reducing the likelihood of side reactions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by efficiently heating the reaction mixture. nih.gov This can lead to drastically reduced reaction times and often improved yields. The application of microwave heating to the synthesis of this compound could reduce the reaction time from hours to minutes.

Solid-Supported Catalysts: Traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and can generate significant waste during workup. wikipedia.orgorganic-chemistry.org The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers a greener alternative. researchgate.net These catalysts can often be used in smaller quantities, are easily separated from the reaction mixture by filtration, and can potentially be recycled and reused, simplifying the purification process. ias.ac.in

A comparative overview of these process intensification strategies for the synthesis of this compound on an academic scale is presented in the following hypothetical table:

| Parameter | Conventional Batch | Continuous Flow | Microwave-Assisted Batch |

|---|---|---|---|

| Reaction Time | 5 - 8 hours | 10 - 30 minutes (residence time) | 15 - 45 minutes |

| Typical Yield | 85 - 90% | >95% | 90 - 95% |

| Scale-up Potential | Stepwise, requires larger glassware | Scalable by running longer or numbering-up reactors | Limited by microwave cavity size |

| Safety | Good, with standard precautions | Excellent, small reaction volume | Good, requires specialized equipment |

| Space-Time Yield (STY) | Low | High | Medium-High |

Mechanistic Investigations of Reactions Involving 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid

Elucidation of Reaction Pathways and Intermediate Structures

There is no available research that elucidates the specific reaction pathways and intermediate structures for transformations involving 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid.

Kinetic Isotope Effects in Relevant Transformations of the Compound

No studies on kinetic isotope effects for any reaction involving this compound have been found in the scientific literature. Such studies would be valuable in determining the rate-determining steps of potential reactions, such as the enolization of the ketone or the deprotonation of the carboxylic acid. For instance, a significant kinetic isotope effect upon deuteration of the alpha-carbon to the ketone would suggest that C-H bond breaking is involved in the rate-limiting step of a reaction.

Computational Modeling of Reaction Transition States and Energy Profiles

A search of computational chemistry literature did not reveal any modeling of reaction transition states or energy profiles for this compound. Computational studies would be instrumental in predicting the most likely reaction pathways, the geometries of transition states, and the activation energies for various potential transformations, such as cyclization or reduction.

Reactivity Profiles of the Ketone and Carboxylic Acid Functionalities

While no specific reactivity studies for this compound are available, the reactivity of its functional groups can be inferred from general organic chemistry principles.

Nucleophilic and Electrophilic Reactivity Studies of the Compound

No experimental studies on the nucleophilic and electrophilic reactivity of this compound have been published. The ketone's carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The carboxylic acid can act as a nucleophile in its deprotonated carboxylate form or its carbonyl oxygen can be protonated to activate the carbonyl carbon for nucleophilic attack. The lone pairs on the sulfur atom of the thioether also provide a potential site for nucleophilic attack or oxidation.

Intramolecular Cyclization and Rearrangement Pathways

There is no documented research on the intramolecular cyclization or rearrangement pathways of this compound. Plausible, but unconfirmed, intramolecular reactions could include a Friedel-Crafts type acylation if the carboxylic acid is activated, leading to a cyclic product. The conditions required for such a reaction and the regioselectivity of the cyclization onto the thiomethylphenyl ring have not been investigated.

The Role of the Thioether Moiety in Electronic and Steric Influence

The specific electronic and steric influence of the thioether moiety on the reactivity of this compound has not been experimentally determined. Generally, the thioether group (-SMe) is known to be an ortho-, para-directing group in electrophilic aromatic substitution due to the lone pairs on the sulfur atom which can donate electron density to the aromatic ring through resonance. It is considered a weakly activating group. Sterically, the methylthio group is of moderate size and could influence the approach of reagents to the adjacent positions on the aromatic ring.

In the context of the ketone functionality, the para-thiomethyl group would be expected to have a modest electronic effect on the reactivity of the carbonyl group. Its ability to donate electron density might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring.

Table of Hypothetical Reactivity Parameters

Since no experimental data is available, the following table is purely illustrative and based on general chemical principles.

| Functional Group | Expected Reactivity Type | Potential Reactions |

| Ketone | Electrophilic Carbonyl Carbon | Nucleophilic addition, Reduction, Enolization |

| Carboxylic Acid | Acidic Proton, Electrophilic Carbonyl Carbon | Deprotonation, Esterification, Amide formation |

| Thioether | Nucleophilic Sulfur | Oxidation (to sulfoxide (B87167)/sulfone), Alkylation |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution |

Sulfur-Containing Group Effects on Molecular Reactivity

The presence of a thiomethyl (-SCH3) group at the para position of the phenyl ring in this compound significantly influences its molecular reactivity. This influence can be understood by examining the electronic and steric effects of the thiomethyl substituent.

The electronic effect of a substituent on an aromatic ring is a combination of its inductive and resonance effects. The thiomethyl group is considered to be a weakly electron-donating group. The sulfur atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the sulfur atom can be delocalized into the benzene (B151609) ring through resonance (+R effect), which is the dominant factor. This net electron-donating character increases the electron density of the aromatic ring, particularly at the ortho and para positions.

The reactivity of the carbonyl group in this compound is directly affected by these electronic effects. An increase in electron density on the phenyl ring can be transmitted to the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack. This can be quantified using Hammett substituent constants (σ), which provide a measure of the electronic effect of a substituent. While a precise experimental value for the para-thiomethyl group can vary depending on the reaction, it is generally considered to have a negative σp value, indicative of its electron-donating nature.

To illustrate the impact of various para-substituents on the reactivity of an aromatic ketone, the following table presents representative Hammett constants (σp). A more negative value generally correlates with a decreased reaction rate for nucleophilic additions to the carbonyl group.

| Substituent (at para-position) | Hammett Constant (σp) | Expected Effect on Carbonyl Reactivity |

| -NO2 | 0.78 | Increased |

| -Cl | 0.23 | Increased |

| -H | 0.00 | Baseline |

| -SCH3 | ~ -0.05 to -0.15 (estimated) | Decreased |

| -OCH3 | -0.27 | Decreased |

| -N(CH3)2 | -0.83 | Significantly Decreased |

This table presents representative data to illustrate the electronic effects of substituents. The value for -SCH3 is an estimation based on available literature for similar groups.

Beyond electronic effects, the sulfur atom of the thiomethyl group can participate in non-covalent interactions, such as sulfur-aromatic interactions and hydrogen bonding with other molecules. These interactions can influence the transition state energies of reactions, thereby affecting reaction rates and selectivity. For instance, the sulfur atom can act as a weak hydrogen bond acceptor, potentially interacting with protic solvents or reagents.

Conformational Analysis and its Impact on Reaction Outcomes

The flexible hexanoic acid chain and the rotatable bond between the phenyl ring and the carbonyl group endow this compound with significant conformational freedom. The specific conformation adopted by the molecule can have a profound impact on the steric accessibility of the reactive sites—namely the carbonyl carbon and the carboxylic acid group—and thus on the outcome of a reaction.

The rotation around the C(aryl)-C(carbonyl) bond is a key conformational parameter. The energy barrier for this rotation is influenced by the steric bulk of the ortho substituents on the aromatic ring and the nature of the group attached to the carbonyl. In the case of this compound, the absence of ortho substituents suggests a relatively low rotational barrier. However, the conformation where the carbonyl group is coplanar with the aromatic ring is generally favored due to better π-orbital overlap, which stabilizes the molecule. This preferred orientation can influence the approach trajectory of a nucleophile attacking the carbonyl carbon.

The long aliphatic chain can adopt numerous conformations, ranging from an extended, linear arrangement to a more folded structure. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen, could favor a cyclic-like conformation. The likelihood of such a conformation depends on the solvent environment; in non-polar solvents, intramolecular hydrogen bonding is more probable, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules would dominate.

The interplay between these different conformational possibilities can affect reaction outcomes. For example, in a reaction involving both the carbonyl and carboxylic acid groups, a folded conformation might facilitate an intramolecular reaction, while an extended conformation would favor intermolecular reactions. The following table illustrates hypothetical reaction outcomes based on the predominant conformation of the molecule.

| Predominant Conformation | Steric Accessibility of Carbonyl | Potential Reaction Outcome |

| Extended Chain | High | Favors intermolecular reactions (e.g., bimolecular reduction). |

| Folded (Intramolecular H-bonding) | Partially hindered | May favor intramolecular reactions (e.g., cyclization) or reactions where the carboxylic acid group acts as an internal catalyst. |

| Phenyl-Carbonyl Non-planar | Altered | Can influence stereoselectivity in reactions leading to chiral products by creating a more complex steric environment around the carbonyl group. |

This table provides a conceptual framework for how conformational differences can influence reaction pathways.

Derivatization and Analogue Synthesis of 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid

Systematic Structural Modifications at the Carboxylic Acid Terminus

The carboxylic acid group is a primary site for derivatization, offering pathways to modulate polarity, solubility, and metabolic stability.

Esterification and amidation are fundamental transformations of the carboxylic acid moiety. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. Amidation involves the reaction with an amine, typically facilitated by coupling reagents to form an amide bond. These strategies allow for the introduction of a wide variety of substituents.

Esterification: The conversion to esters can enhance lipophilicity and cell membrane permeability. A range of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed.

Amidation: The formation of amides introduces a hydrogen bond donor and can significantly alter the compound's biological activity and physical properties. A diverse library of primary and secondary amines can be utilized to generate a wide array of amide derivatives.

Table 1: Potential Ester and Amide Derivatives of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid

| Derivative Type | Reactant | Potential Derivative Name | Potential Reagents/Conditions |

|---|---|---|---|

| Ester | Methanol (B129727) | Methyl 6-oxo-6-(4-thiomethylphenyl)hexanoate | H₂SO₄ (cat.), MeOH, reflux |

| Ester | Ethanol | Ethyl 6-oxo-6-(4-thiomethylphenyl)hexanoate | DCC, DMAP, EtOH, CH₂Cl₂ |

| Amide | Ammonia (B1221849) | 6-Oxo-6-(4-thiomethylphenyl)hexanamide | SOCl₂, then NH₃ |

| Amide | Benzylamine | N-Benzyl-6-oxo-6-(4-thiomethylphenyl)hexanamide | HATU, DIPEA, Benzylamine, DMF |

Reduction: The carboxylic acid can be reduced to a primary alcohol, 6-hydroxy-1-(4-thiomethylphenyl)hexan-1-one, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation removes the acidic nature of the parent compound and introduces a new site for functionalization.

Decarboxylation: While direct decarboxylation of simple carboxylic acids is difficult, keto-acids can undergo decarboxylation under certain conditions, particularly if the ketone is at the β-position. chemistrytalk.orglibretexts.org For this compound, which is a γ-keto acid, decarboxylation is not a facile process and would require specific, often harsh, synthetic methods. wikipedia.org

Chain Extension: The Arndt-Eistert homologation is a classic method for extending the carbon chain of a carboxylic acid by one methylene (B1212753) unit. nrochemistry.comorganic-chemistry.orgwikipedia.org This multi-step process involves conversion to an acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and a subsequent Wolff rearrangement to yield the homologated acid. nrochemistry.comorganic-chemistry.orgwikipedia.org This would convert the hexanoic acid derivative into a heptanoic acid derivative.

Transformations of the Ketone Functionality

The ketone group offers another avenue for significant structural diversification, allowing for changes in geometry and electronic properties.

The ketone can be selectively reduced to a secondary alcohol, yielding 6-hydroxy-6-(4-thiomethylphenyl)hexanoic acid. Chemoselective reduction in the presence of a carboxylic acid can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) or ammonia borane, often with careful control of reaction conditions. rsc.orgresearchgate.net The resulting hydroxyl group can be further functionalized, for example, through etherification or esterification, to introduce new pharmacophores.

The ketone functionality readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions replace the carbonyl oxygen with a C=N bond, which can alter the compound's conformation and hydrogen bonding capabilities. The formation of these derivatives is typically straightforward, proceeding via a condensation reaction.

Table 2: Potential Ketone Derivatives of this compound

| Derivative Type | Reactant | Potential Derivative Name | General Reaction Conditions |

|---|---|---|---|

| Oxime | Hydroxylamine (NH₂OH) | 6-(Hydroxyimino)-6-(4-thiomethylphenyl)hexanoic acid | NH₂OH·HCl, Base (e.g., NaOAc), EtOH, heat |

| Hydrazone | Hydrazine (N₂H₄) | 6-(Hydrazinylidene)-6-(4-thiomethylphenyl)hexanoic acid | N₂H₄·H₂O, EtOH, heat |

| Phenylhydrazone | Phenylhydrazine | 6-(2-Phenylhydrazinylidene)-6-(4-thiomethylphenyl)hexanoic acid | Phenylhydrazine, AcOH (cat.), EtOH, heat |

Modifications of the Aromatic Ring and Thioether Group

The 4-thiomethylphenyl group provides opportunities for modification through electrophilic aromatic substitution and oxidation of the thioether.

Aromatic Ring Substitution: The thioether group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. libretexts.org This allows for the introduction of various substituents, such as halogens (Cl, Br), nitro groups (NO₂), or sulfonic acid groups (SO₃H), onto the aromatic ring at the positions ortho to the thioether. wikipedia.orgmasterorganicchemistry.comlibretexts.org Such modifications can influence the electronic properties and steric bulk of the molecule.

Thioether Oxidation: The thioether linkage is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. acsgcipr.orgresearchgate.netorganic-chemistry.org Mild oxidizing agents, such as hydrogen peroxide in a controlled manner, can produce the sulfoxide, 6-Oxo-6-(4-(methylsulfinyl)phenyl)hexanoic acid. organic-chemistry.orgacs.org The use of stronger oxidizing agents or more forcing conditions can lead to the formation of the sulfone, 6-Oxo-6-(4-(methylsulfonyl)phenyl)hexanoic acid. acsgcipr.org This oxidation significantly increases the polarity of this portion of the molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating thiomethyl (-SMe) group. pearson.comcognitoedu.org This group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. organicchemistrytutor.com Conversely, the acyl group attached to the ring is a deactivating group and a meta-director. youtube.comlibretexts.org

In the case of this compound, the directing effects of these two substituents are synergistic. The thiomethyl group at position 4 activates the ortho positions (3 and 5) and the para position (which is occupied by the acyl group). The acyl group at position 1 deactivates the ring but directs incoming electrophiles to the meta positions (3 and 5). Therefore, electrophilic substitution is strongly favored at the 3 and 5 positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that can be applied to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com This reaction is a cornerstone of electrophilic aromatic substitution chemistry. wikipedia.orgmasterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., Cl, Br) can be achieved using reagents like N-chlorosuccinimide or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further functionalizing the aromatic core.

| Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Oxo-6-(3-nitro-4-thiomethylphenyl)hexanoic acid |

| Bromination | Br₂, FeBr₃ | 6-Oxo-6-(3-bromo-4-thiomethylphenyl)hexanoic acid |

| Acylation | CH₃COCl, AlCl₃ | 6-Oxo-6-(3-acetyl-4-thiomethylphenyl)hexanoic acid |

Oxidation and Desulfurization of the Thioether Moiety

The thioether group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit altered biological activities and physicochemical properties.

Oxidation: Selective oxidation of the thioether to a sulfoxide can be achieved using mild oxidizing agents. rsc.orgingentaconnect.com Over-oxidation to the sulfone can occur with stronger oxidizing agents or prolonged reaction times. researchgate.netresearchgate.net A variety of reagents can be employed for this transformation, including hydrogen peroxide and various peroxy acids. orientjchem.org

| Product | Oxidizing Agent | Description |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (controlled) | A chiral center is introduced at the sulfur atom. |

| Sulfone | Potassium Permanganate | Further oxidation of the sulfoxide. |

Desulfurization: The thiomethyl group can be removed through desulfurization reactions, most commonly using Raney nickel. organicreactions.orgmasterorganicchemistry.com This process replaces the carbon-sulfur bond with a carbon-hydrogen bond, yielding the corresponding phenyl derivative, 6-oxo-6-phenylhexanoic acid. researchgate.netlehigh.eduelsevierpure.com This transformation is useful for creating analogues that lack the sulfur atom and for confirming structure-activity relationships related to the thioether moiety.

Design Principles for Chemical Libraries Based on this compound Scaffold

The this compound scaffold provides a robust framework for the design and synthesis of focused chemical libraries for drug discovery. Several key design principles can be applied to maximize the diversity and potential biological activity of the resulting compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modifications at the identified reactive sites (aromatic ring, thioether, carboxylic acid) can be used to probe the structure-activity relationships of the scaffold. researchgate.netmdpi.com For instance, the introduction of various substituents on the aromatic ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Scaffold Hopping: This strategy involves replacing the central core of a molecule while retaining its key pharmacophoric features. nih.govnih.gov Starting from the this compound scaffold, one could envision replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel biological activities. researchgate.netresearchgate.net

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. cambridgemedchemconsulting.com The thiomethylphenyl group itself can be considered a bioisostere of a simple phenyl ring, offering different metabolic stability and interaction profiles. drughunter.comnih.govnih.govdomainex.co.uk Further bioisosteric replacements for the thiomethyl group (e.g., methoxy, chloro) or the entire thiomethylphenyl moiety can lead to analogues with improved pharmacokinetic or pharmacodynamic properties.

By applying these derivatization strategies and design principles, it is possible to generate a rich and diverse library of compounds based on the this compound scaffold, facilitating the discovery of new therapeutic agents.

Computational Chemistry and Theoretical Studies of 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide fundamental insights into the electronic nature of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital analysis would reveal the distribution and energy levels of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. Furthermore, calculations of the electrostatic potential surface would map the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the oxygen atoms of the keto and carboxylic acid groups, and the sulfur atom of the thiomethyl group, indicating their potential roles in intermolecular interactions.

Frontier Orbital Theory Applied to Reactivity Predictions

Based on the HOMO and LUMO energies and distributions, frontier orbital theory could be applied to predict the reactivity of this compound. The HOMO, being the orbital from which an electron is most easily removed, would indicate the sites susceptible to electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most easily added, would indicate the sites prone to nucleophilic attack. This analysis would be instrumental in predicting how the molecule might interact with other chemical species and in understanding potential reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, providing a detailed picture of its flexibility and conformational preferences.

Intermolecular Interaction Analysis with Model Systems

MD simulations could also be used to study how this compound interacts with other molecules. By simulating the compound in the presence of model systems, such as water molecules or ions, the specific types and strengths of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) could be quantified. This would be particularly insightful for understanding its solubility and how it might interact with biological macromolecules.

Computational Modeling of Potential Molecular Interactions (e.g., ligand-receptor binding in theoretical contexts)

Computational docking and more advanced free energy calculation methods could be used to explore the potential of this compound to bind to biological targets, such as proteins or enzymes. While no specific interactions have been reported, studies on similar molecules, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have identified them as ligands for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). Theoretical modeling could be used to hypothesize if this compound might also bind to this or other receptors, and to predict the key interactions that would stabilize such a complex.

Virtual Screening Methodologies for Chemical Space Exploration

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening methodologies could be employed to explore its potential as a scaffold for drug design or to identify proteins with which it might interact.

The process would involve several key steps:

Library Preparation : A digital library of compounds would be created. This could be a large, diverse library to find novel interactions, or a more focused library of derivatives of this compound to explore structure-activity relationships (SAR).

Target Selection : A specific protein target of interest would be chosen. The selection would be based on a hypothesis about the compound's potential mechanism of action.

Docking Simulation : A molecular docking program would be used to predict the conformation of the compound when bound to the target protein. The program calculates a "docking score," which estimates the binding affinity.

A hypothetical virtual screening campaign could assess derivatives of this compound against a kinase target, a common class of drug targets. The results could be represented in a data table format, as shown below, to rank compounds based on their predicted binding affinity.

Table 1: Hypothetical Virtual Screening Results for Derivatives This table is for illustrative purposes only and does not represent actual experimental data.

| Compound ID | Modification on Hexanoic Acid Chain | Docking Score (kcal/mol) | Predicted H-Bonds |

| LEAD-001 | None (Parent Compound) | -7.2 | 2 |

| LEAD-002 | Addition of hydroxyl group at C-3 | -7.8 | 3 |

| LEAD-003 | Methylation of carboxyl group | -6.5 | 1 |

| LEAD-004 | Cyclization of the hexanoic chain | -8.1 | 2 |

| LEAD-005 | Replacement of thiomethyl with sulfone | -7.4 | 2 |

Binding Affinity Predictions for Hypothetical Target Models

Beyond virtual screening, more rigorous computational methods can be used to predict the binding affinity of this compound to a hypothetical biological target. These methods provide a more detailed and often more accurate estimation of the binding energy.

Molecular Dynamics (MD) Simulations : This technique simulates the physical movements of atoms and molecules over time. For this compound, an MD simulation would be run for the compound in complex with a target protein. This allows for the observation of how the compound interacts with the protein, the stability of the binding pose, and the role of surrounding water molecules.

Free Energy Calculations : Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding free energy between two ligands, or the absolute binding free energy of a single ligand. These calculations are computationally expensive but provide a high degree of accuracy.

For instance, a study could aim to predict the binding affinity of this compound to a hypothetical enzyme, "Enzyme X." The results of such a computational study could be summarized as follows:

Table 2: Predicted Binding Affinity for Hypothetical Target "Enzyme X" This table is for illustrative purposes only and does not represent actual experimental data.

| Computational Method | Predicted Binding Free Energy (ΔG, kcal/mol) | Key Predicted Interacting Residues |

| Molecular Docking | -7.2 | Arg120, Tyr250 |

| MM/PBSA | -25.8 ± 2.5 | Arg120, Tyr250, Val80 |

| FEP (relative to a known inhibitor) | -2.1 (indicating weaker binding) | Arg120, Phe280 |

These theoretical studies, from initial screening to detailed binding energy calculations, provide a framework for understanding the potential biological role of this compound. They can effectively guide laboratory research by prioritizing compounds and offering insights into molecular-level interactions.

Advanced Spectroscopic and Chromatographic Characterization of 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Characteristic Group Frequencies and Band Assignments

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The IR spectrum of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent features in the IR spectrum arise from the carboxylic acid and the aromatic ketone moieties. The carboxylic acid functional group presents two distinctive absorptions: a very broad O-H stretching band, typically observed between 2500 and 3300 cm⁻¹, and a strong C=O (carbonyl) stretching band. libretexts.orgorgchemboulder.comechemi.comopenstax.org The broadness of the O-H stretch is a result of intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state or in concentrated solutions. orgchemboulder.comechemi.com For dimeric carboxylic acids, the C=O stretch commonly appears around 1710 cm⁻¹. libretexts.orgopenstax.org

The aromatic ketone portion of the molecule also contributes a strong carbonyl (C=O) stretching absorption. Conjugation of the ketone's carbonyl group with the phenyl ring typically lowers the absorption frequency to the range of 1685-1666 cm⁻¹. pressbooks.puborgchemboulder.com This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. Furthermore, aromatic ketones exhibit a C-C-C stretching vibration within the 1300-1230 cm⁻¹ range. spectroscopyonline.comspectroscopyonline.com

The presence of the thiomethyl (-SCH₃) group can be identified by C-S stretching vibrations, although these are generally weak and can be difficult to assign definitively in the fingerprint region (below 1500 cm⁻¹). The aromatic ring itself will produce characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. The aliphatic hexane (B92381) chain will show characteristic C-H stretching vibrations for methylene (B1212753) groups (CH₂) between 2960 and 2850 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared (IR) Group Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch (Dimer) | ~1710 | Strong |

| Aromatic Ketone | C=O Stretch (Conjugated) | 1685-1666 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Aliphatic Chain | C-H Stretch (CH₂) | 2960-2850 | Strong |

| Aromatic Ketone | C-C-C Stretch | 1300-1230 | Medium |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium, Broad |

| Thiomethyl | C-S Stretch | 700-600 | Weak |

Conformational Analysis via Vibrational Fingerprints

For this compound, the flexibility of the hexanoic acid chain allows for multiple conformational isomers. The relative orientations of the carboxylic acid group and the aromatic ketone moiety can be influenced by subtle energetic factors. Studies on carboxylic acids have shown that they can exist in different conformations, such as syn and anti arrangements of the O=C-O-H dihedral angle. nih.gov While the syn conformation is generally more stable due to intramolecular interactions, the presence of solvents and intermolecular hydrogen bonding can influence the conformational equilibrium. nih.govacs.org

Advanced Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of impurities in pharmaceutical intermediates. rroij.com The development of robust and reliable methods is crucial for ensuring the quality and consistency of the final drug substance.

High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical and Preparative Scale

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, precision, and ability to separate complex mixtures. moravek.comalwsci.com For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for analytical and preparative scale separations. americanpharmaceuticalreview.com

Analytical Scale:

A typical analytical RP-HPLC method would involve a C18 stationary phase, which provides good retention and separation for moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control the pH and ensure the carboxylic acid is in a consistent ionization state) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the main compound and any potential impurities with varying polarities.

Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule will exhibit strong absorbance. The choice of wavelength would be optimized to maximize the sensitivity for the parent compound and its expected impurities. For more comprehensive analysis and impurity identification, HPLC can be coupled with mass spectrometry (LC-MS). ijprajournal.comemerypharma.com

Preparative Scale:

For the isolation of impurities for structural elucidation or for obtaining highly pure material, the analytical method can be scaled up to a preparative scale. This involves using a larger column with a greater amount of stationary phase and a higher flow rate. The mobile phase composition may need to be adjusted to optimize the separation and recovery of the target compounds.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

| Column Temperature | 30 °C | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. medistri.swiss Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization is typically required to convert the non-volatile acid into a more volatile derivative. nih.gov

Common derivatization techniques for carboxylic acids include esterification (e.g., with methanol and an acid catalyst) or silylation (e.g., using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). usherbrooke.caresearchgate.net These reactions replace the acidic proton of the carboxylic acid with a less polar group, increasing the volatility of the analyte.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. A nonpolar or moderately polar capillary column would likely be suitable. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification.

GC-MS is particularly useful for impurity profiling, as it can detect and identify small volatile impurities that may be present from the synthesis, such as residual solvents or by-products. thermofisher.comajrconline.org The high sensitivity and specificity of the mass spectrometer make it an excellent tool for trace-level analysis.

Table 3: Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| MS Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Potential Academic Applications and Future Research Directions for 6 Oxo 6 4 Thiomethylphenyl Hexanoic Acid

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

The bifunctional nature of 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid makes it a valuable synthetic intermediate. The carboxylic acid and ketone functionalities can be selectively or sequentially reacted to build more elaborate molecular architectures.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a handle for further synthetic transformations. For instance, amide coupling reactions could be employed to link this molecule to amino acids or other amine-containing scaffolds, paving the way for the synthesis of novel peptidomimetics or other biologically relevant molecules.

The ketone group offers another site for synthetic elaboration. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Furthermore, the adjacent methylene (B1212753) group can be functionalized through enolate chemistry. For example, alpha-halogenation followed by elimination could introduce unsaturation, or alkylation could add further carbon substituents.

The synthesis of aryl keto acids is a well-established area of organic chemistry, with methods such as Friedel-Crafts acylation being commonly employed. mdpi.comaurigeneservices.comresearchgate.netorganic-chemistry.org The presence of the thioether in the aromatic ring of this compound adds another dimension to its synthetic utility, as thioethers can be oxidized to sulfoxides and sulfones, which can modulate the electronic properties of the aromatic ring or act as directing groups in subsequent reactions. tandfonline.com

Exploration as a Chemical Probe in Mechanistic Organic Chemistry Studies

The unique combination of functional groups in this compound makes it a potential candidate for use as a chemical probe in mechanistic studies. The thioether moiety, in particular, can serve as a reporter group. For example, its oxidation state can be sensitive to the local chemical environment, which could be monitored by techniques such as mass spectrometry. acs.org

The reactivity of the keto-acid portion of the molecule could be studied in various reaction systems to probe the influence of the para-thiomethylphenyl substituent. By comparing its reactivity to that of analogous compounds with different substituents on the aromatic ring, researchers could gain insights into the electronic and steric effects governing reaction mechanisms.

Furthermore, the thioether could be used as a handle for attaching reporter molecules, such as fluorescent tags or biotin, allowing for the tracking of the molecule in more complex systems. The synthesis of thioethers is a mature field, providing a variety of methods for such modifications. tandfonline.com

Contribution to the Fundamental Understanding of Structure-Reactivity Relationships in Novel Organic Scaffolds

Systematic studies on this compound and its derivatives could significantly contribute to our fundamental understanding of structure-reactivity relationships. The para-thiomethyl group is an interesting substituent as it can participate in resonance and inductive effects, thereby influencing the reactivity of both the aromatic ring and the keto-acid side chain.

By synthesizing a library of derivatives with modifications to the alkyl chain, the aromatic ring, or the thioether, researchers could systematically investigate how these structural changes affect the molecule's properties and reactivity. For example, the acidity of the carboxylic acid and the electrophilicity of the ketone could be fine-tuned by altering the substituents on the aromatic ring. Such studies are crucial for the rational design of molecules with specific desired properties.

Integration into Emerging Methodologies for the Discovery and Characterization of New Chemical Entities in Academic Settings

In the context of drug discovery and chemical biology, this compound could be a valuable building block for the creation of new chemical entities. Its molecular weight and structural features are consistent with those of fragments used in fragment-based drug discovery (FBDD). The carboxylic acid provides a convenient point for linking the fragment to other molecules to build up larger, more potent compounds.

The thioether group is a common motif in many pharmaceuticals and can contribute to binding affinity and pharmacokinetic properties. tandfonline.commdpi.com The potential for this compound to be integrated into combinatorial libraries for high-throughput screening is significant. The versatile reactivity of its functional groups allows for the rapid generation of a diverse set of derivatives.

Moreover, the development of novel synthetic routes to access this and related aryl keto acids could be a research area in itself, potentially leading to more efficient and sustainable methods for producing this class of compounds. diva-portal.org

常见问题

Q. What are the recommended synthetic routes for 6-Oxo-6-(4-thiomethylphenyl)hexanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves oxidation of ester precursors (e.g., ethyl 6-(4-thiomethylphenyl)-6-oxohexanoate) using agents like KMnO₄ or CrO₃ under acidic conditions. Key factors include:

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-synthesis purification via column chromatography .

- Catalysts : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in aryl-substituted analogs .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Limitation | Reference |

|---|---|---|---|---|

| KMnO₄ oxidation | 78 | 95 | Requires neutral pH control | |

| CrO₃/H₂SO₄ | 82 | 90 | Toxic byproduct generation | |

| Flow reactor (scaled) | 85 | 97 | High equipment cost |

Q. How can researchers characterize the structure and purity of this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Use high-resolution Orbitrap systems (e.g., Q Exactive) with ESI ionization to confirm molecular weight (C₁₃H₁₆O₃S: m/z 264.09) .

- NMR : ¹H NMR peaks at δ 2.85–3.10 ppm (thiomethyl protons) and δ 12.1 ppm (carboxylic acid proton) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What are the known biological targets or pathways affected by this compound?

Methodological Answer:

- Enzyme inhibition : The thiomethyl group interacts with cysteine residues in enzymes like aldehyde dehydrogenase (ALDH), altering redox pathways .

- Microbial metabolism : In Clostridium species, analogs of hexanoic acid are metabolized to butyrate via β-oxidation, affecting lipid biosynthesis .

- Anti-inflammatory activity : Structural analogs suppress COX-2 expression in vitro (IC₅₀ = 12–18 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Contradictions often arise from structural analogs or assay variability . Strategies include:

Q. Table 2: Bioactivity Variations in Structural Analogs

| Substituent | Target Enzyme | IC₅₀ (μM) | Notes | Reference |

|---|---|---|---|---|

| 4-Thiomethylphenyl | ALDH1A1 | 15.2 | High cysteine affinity | |

| 4-Sulfonylphenyl | COX-2 | 10.8 | Enhanced hydrophilicity | |

| 2-Fluorophenyl | CYP3A4 | 22.4 | Metabolic instability |

Q. What in silico strategies best predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with AMBER force fields to model binding to ALDH1A1 (binding energy = -9.2 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiomethyl–cysteine interaction .

- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.8) and CYP inhibition risk .

Q. How does the compound’s metabolic stability affect its research applications?

Methodological Answer:

- Hepatic clearance : Microsomal assays show rapid glucuronidation (t₁/₂ = 40 min), limiting in vivo studies without pharmacokinetic enhancers .

- Microbial degradation : In anaerobic environments, Clostridium spp. convert 60% of the compound to hexanol within 72 hours .

Q. Table 3: Metabolic Pathways and Byproducts

| System | Major Metabolite | Rate (nmol/min/mg) | Implications | Reference |

|---|---|---|---|---|

| Human liver microsomes | Glucuronide | 18.5 | Rapid clearance | |

| C. carboxidivorans | Hexanol | 0.32 | Biofuel synthesis potential |

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Racemization risk : High temperatures (>80°C) during ester hydrolysis cause racemization (up to 15% enantiomeric excess loss) .

- Purification : Simulated moving bed (SMB) chromatography improves chiral separation efficiency by 40% compared to batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。